L-Lysine-d3 (hydrochloride)

Description

Propriétés

IUPAC Name |

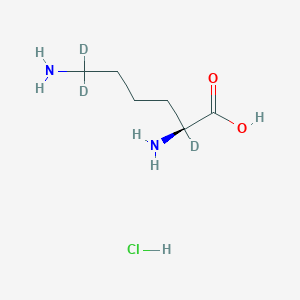

(2S)-2,6-diamino-2,6,6-trideuteriohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4D2,5D; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-FUVXPQFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](CCCC([2H])([2H])N)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

L-Lysine-d3 Hydrochloride: Structural Dynamics, Proteomic Applications, and Analytical Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Overview

In the highly rigorous fields of quantitative proteomics, clinical mass spectrometry, and pharmacokinetic tracing, minimizing analytical variance is paramount. L-Lysine-d3 hydrochloride has emerged as a critical stable isotope-labeled internal standard and metabolic tracer. By strategically replacing three protium atoms with deuterium at non-exchangeable carbon positions, this compound provides a distinct +3 Da mass shift while preserving the exact physicochemical behavior of endogenous L-lysine.

This guide provides an in-depth mechanistic analysis of L-Lysine-d3 hydrochloride, detailing its structural properties, metabolic pathways, and validated self-correcting protocols for Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Physicochemical Architecture & Structural Causality

The utility of L-Lysine-d3 hydrochloride lies in its specific isotopic topology. The formal designation is L-lysine-2,6,6-d3, monohydrochloride [1], meaning the deuterium atoms are covalently bonded to the alpha carbon (C2) and the epsilon carbon (C6).

Why these specific positions? Unlike hydrogens attached to heteroatoms (such as the amine −NH2 or carboxyl −OH groups), which rapidly exchange with aqueous solvents, carbon-bound deuteriums are kinetically inert under standard physiological and analytical conditions. This specific C2,C6 deuteration ensures that the +3 Da mass shift remains absolutely stable throughout the harsh acidic/basic conditions of tryptic digestion and LC-MS/MS ionization.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of L-Lysine-d3 hydrochloride, critical for calculating molarity and designing LC-MS methods:

| Property | Value / Specification |

| Formal Name | L-lysine-2,6,6-d3, monohydrochloride |

| CAS Number | 2330878-43-6 |

| Molecular Formula | C6H11D3N2O2⋅HCl |

| Formula Weight | 185.7 g/mol |

| Chemical Purity | ≥98% (L-lysine) |

| Isotopic Purity | ≥99% deuterated forms ( d1−d3 ); ≤1% d0 |

| Solubility (PBS, pH 7.2) | 10 mg/mL |

| SMILES String | N([2H])N)([2H])C(O)=O.Cl |

Data sourced from [1],.

Mechanistic Utility in Mass Spectrometry & Proteomics

Isotope Dilution Mass Spectrometry (IDMS)

During electrospray ionization (ESI), co-eluting matrix components often cause unpredictable ion suppression. By spiking biological samples with L-Lysine-d3, researchers create a self-validating system. The d3 -isotopologue co-elutes perfectly with endogenous L-lysine on a reversed-phase or HILIC column but is cleanly resolved by the mass spectrometer ( Δm/z=+3 ). Any matrix-induced signal loss affects both the light and heavy isotopes equally, allowing the d0/d3 ratio to provide absolute, matrix-independent quantification[2].

SILAC Proteomics

In SILAC, cells are cultivated in media where natural L-lysine is replaced by L-Lysine-d3. Trypsin, the gold-standard protease for proteomics, exclusively cleaves the peptide bond C-terminal to Lysine and Arginine residues. Consequently, every lysine-containing peptide generated from the heavy-labeled proteome will exhibit a precise +3.0189 Da mass shift relative to its unlabeled counterpart.

SILAC workflow utilizing L-Lysine-d3 for quantitative proteomics.

Metabolic and Pharmacokinetic Tracing

Beyond proteomics, L-Lysine-d3 is a powerful tracer for metabolic flux analysis. L-Lysine is an essential amino acid primarily catabolized in liver mitochondria via the saccharopine pathway , ultimately yielding acetyl-CoA for energy production[1]. It also serves as the obligate precursor for L-carnitine, a conditionally essential nutrient required for the transport of long-chain fatty acids into the mitochondria[1].

By tracking the d3 label, researchers can map the flux of lysine degradation. Furthermore, deuterium substitution is widely used in drug development to evaluate the Kinetic Isotope Effect (KIE); replacing protium with heavier deuterium can slow down cytochrome P450-mediated metabolism, thereby extending the half-life of lysine-derived pharmaceuticals[2].

L-Lysine catabolic flux via the saccharopine pathway.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Preparation of L-Lysine-d3 Internal Standard for LC-MS/MS

Causality Note: Commercial vials of stable isotopes often have a weight variance of up to 5% over or 2% under the stated amount. To achieve absolute precision, the d3 standard must be empirically calibrated against a high-purity unlabeled standard.

-

Stock Reconstitution: Dissolve L-Lysine-d3 hydrochloride in PBS (pH 7.2) to a nominal concentration of 10 mg/mL[1]. Store aliquots at -20°C to prevent microbial degradation.

-

Standard Curve Calibration (Self-Validation): Prepare a precisely weighed stock of unlabeled L-Lysine ( ≥99% purity). Create a 5-point calibration curve by mixing fixed amounts of the d3 stock with varying, known amounts of the d0 stock.

-

LC-MS/MS Acquisition: Analyze the mixtures via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the d0/d3 peak area ratios against the known d0 concentrations.

-

Correction Factor: Use the slope of the calibration curve to back-calculate the exact molarity of your L-Lysine-d3 stock.

-

Sample Spiking: Spike biological samples (e.g., plasma, cell lysates) with the calibrated L-Lysine-d3 standard prior to protein precipitation to correct for any extraction losses.

Protocol B: SILAC Media Preparation & Cell Labeling

Causality Note: Mixing heavy and light lysates at a 1:1 ratio before tryptic digestion ensures that any subsequent sample loss or incomplete cleavage affects both isotopes equally, freezing the biological ratio at the moment of lysis.

-

Media Formulation: Prepare a custom lysine-free DMEM or RPMI medium. Supplement with 10% dialyzed Fetal Bovine Serum (FBS) to remove endogenous unlabeled amino acids.

-

Isotope Addition: Add L-Lysine-d3 hydrochloride to the "Heavy" medium at the physiological concentration required for the specific cell line (typically ~146 mg/L for DMEM). Add standard L-Lysine to the "Light" medium.

-

Cell Adaptation: Culture the target cell line in the heavy medium for a minimum of 5-6 doublings.

-

Incorporation QC (Self-Validation): Harvest a small aliquot of heavy cells, extract proteins, digest with trypsin, and run via LC-MS/MS. Verify that the d3 incorporation rate is ≥95% . If the rate is lower, continue passaging.

-

Harvest and Mixing: Once fully labeled, apply the experimental treatment. Harvest both light and heavy cells, lyse them independently, quantify total protein (e.g., via BCA assay), and mix the lysates at an exact 1:1 protein mass ratio.

-

Digestion & Analysis: Proceed with standard tryptic digestion and LC-MS/MS analysis.

References

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: Annals of Pharmacotherapy (Russak EM, et al., 2019) URL:[Link]

-

Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin Source: Journal of Cell Biology (Leandro, J., and Houten, S.M., 2019) URL:[Link]

Sources

Molecular Weight Dynamics and Analytical Applications of L-Lysine vs. L-Lysine-d3 HCl

Executive Summary

In the realm of quantitative proteomics, metabolomics, and pharmacokinetic drug development, the precision of mass spectrometry (MS) relies heavily on the use of stable isotope-labeled internal standards (SIL-IS). A fundamental, yet frequently misunderstood, analytical parameter is the molecular weight discrepancy between an endogenous analyte and its commercial SIL-IS counterpart.

This whitepaper provides an in-depth technical analysis of the molecular weight differences between endogenous L-Lysine and its deuterated standard, L-Lysine-d3 hydrochloride (HCl) . By deconstructing the chemical, isotopic, and mass spectrometric properties of these compounds, this guide establishes a self-validating framework for researchers to avoid systematic quantification errors during assay development.

Chemical Foundations and Structural Discrepancies

To design robust analytical assays, researchers must distinguish between the physiological free base form of an amino acid and the stabilized salt forms provided by chemical manufacturers.

L-Lysine is an essential amino acid characterized by a terminal amine and a carboxylic acid, rendering it zwitterionic at physiological pH. In contrast, its deuterated internal standard, L-Lysine-d3, is almost exclusively synthesized and distributed as a monohydrochloride salt (L-Lysine-2,6,6-d3 HCl) to enhance aqueous solubility (up to 10 mg/mL in PBS) and long-term shelf stability[1].

The absolute molecular weight difference between endogenous L-Lysine (free base) and the L-Lysine-d3 HCl standard is 39.48 g/mol . This mass shift is a bipartite function of chemical derivatization and isotopic enrichment:

-

Salt Formation: The addition of a hydrochloric acid (HCl) moiety adds 36.46 g/mol to the molecule[2].

-

Isotopic Enrichment: The substitution of three protium ( 1 H) atoms with three deuterium ( 2 H) atoms at the 2,6,6 carbon positions adds approximately 3.02 g/mol [1].

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters required for accurate molarity calculations and MS tuning.

| Compound | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) | Detected Ion [M+H]⁺ (m/z) |

| L-Lysine (Free Base) | C₆H₁₄N₂O₂ | 56-87-1 | 146.19[3] | 147.1 |

| L-Lysine HCl | C₆H₁₄N₂O₂ · HCl | 657-27-2 | 182.65[4] | 147.1 |

| L-Lysine-d3 HCl | C₆H₁₁D₃N₂O₂ · HCl | 2330878-43-6 | 185.67 | 150.1 |

Note: While the physical powder weighed on the balance has a mass of 185.67 g/mol , the mass spectrometer only detects the ionized free base (150.1 m/z) due to the dissociation of the HCl salt in solution.

Causality in Mass Spectrometry and Isotope Dilution

The +3 Da Mass Shift Advantage

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the exact +3.0 Da shift provided by the d3 label is an optimal analytical choice[5].

The Causality: Endogenous L-Lysine contains natural isotopes (primarily 13 C and 15 N). The natural isotopic envelope of L-Lysine creates minor MS peaks at +1 Da and +2 Da. If a +1 or +2 Da internal standard were used, the natural heavy isotopes of the highly abundant endogenous L-Lysine would "bleed" into the internal standard's detection channel, causing a false elevation in the IS signal. A +3 Da shift (m/z 150.1) safely clears this natural isotopic envelope, ensuring zero cross-talk between the Light and Heavy channels.

Fig 1. Isotope dilution LC-MS/MS workflow utilizing L-Lysine-d3 HCl for absolute quantification.

Experimental Protocol: Self-Validating LC-MS/MS Quantification

To utilize L-Lysine-d3 HCl effectively, researchers must employ a self-validating system. The following protocol guarantees that matrix effects, ion suppression, and extraction losses are mathematically nullified.

Step 1: Stock Solution Preparation (Critical Mass Correction)

-

Action: Weigh L-Lysine-d3 HCl powder and dissolve in PBS (pH 7.2) to achieve a stock concentration of 10 mg/mL[1].

-

Causality: You must use the molecular weight of 185.67 g/mol to calculate molarity. Calculating molarity based on the free base mass (146.19 g/mol ) will result in a ~27% systematic error across all downstream quantitative data.

Step 2: Calibration Curve Generation

-

Action: Prepare a calibration curve of unlabeled L-Lysine (free base, MW 146.19) ranging from 10 to 1000 µM. Spike a constant concentration (e.g., 50 µM) of L-Lysine-d3 HCl into every calibrator, quality control (QC), and unknown biological sample.

-

Causality: This creates a self-validating system. Because the deuterated standard is chemically identical to the analyte, any degradation or extraction loss affects both molecules equally. The ratio of Light/Heavy peak areas remains perfectly linear regardless of absolute signal loss.

Step 3: Protein Precipitation

-

Action: Add 4 volumes of ice-cold methanol to 1 volume of the spiked plasma sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: Methanol disrupts non-covalent protein-ligand binding, precipitating plasma proteins and releasing protein-bound L-Lysine into the supernatant, preventing LC column clogging.

Step 4: LC-MS/MS Analysis (MRM Mode)

-

Action: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Set the MS to positive Electrospray Ionization (ESI+).

-

Causality: L-Lysine is highly polar; standard C18 reversed-phase columns result in poor retention and peak shape. HILIC provides robust retention. Tune the quadrupoles to the protonated free base transitions:

-

Endogenous L-Lysine: m/z 147.1 → 84.1

-

L-Lysine-d3: m/z 150.1 → 87.1

-

Biological Context: Why Quantify L-Lysine?

L-Lysine is an essential amino acid with critical roles in connective tissue maintenance, immune function, and energy production[5]. Accurate quantification using L-Lysine-d3 HCl is vital for tracking its metabolic fate.

In liver mitochondria, L-Lysine is catabolized via the saccharopine pathway to produce acetyl-coenzyme A (Acetyl-CoA), feeding directly into the TCA cycle[1]. Furthermore, it serves as the primary precursor for the biosynthesis of L-carnitine, a conditionally essential nutrient required for the transport of fatty acids into the mitochondria for β-oxidation[1].

Fig 2. L-Lysine catabolism via the saccharopine pathway terminating in Acetyl-CoA production.

By leveraging the precise molecular weight differences and structural behaviors of L-Lysine and L-Lysine-d3 HCl, researchers can ensure the highest degree of trustworthiness and reproducibility in their metabolic and pharmacokinetic assays.

References

Sources

Establishing Isotopic Purity Standards for L-Lysine-d3 Hydrochloride: A Technical Guide for Mass Spectrometry and Metabolic Tracing

The Mechanistic Imperative for Isotopic Purity

In the realm of quantitative proteomics (such as SILAC) and metabolic flux analysis, stable isotope-labeled amino acids serve as the foundational internal standards. Among these, L-Lysine-d3 hydrochloride (formally L-lysine-2,6,6-d3, monohydrochloride; CAS 2330878-43-6) is heavily utilized due to its role as an essential amino acid and a precursor in critical biological pathways[1].

The analytical power of L-Lysine-d3 relies entirely on its isotopic purity—typically required to be ≥99% deuterated forms[1]. If a standard contains significant fractions of d2, d1, or d0 isotopologues, it introduces "isotopic bleed" or background noise into the endogenous (d0) mass spectrometry channels. This overlap directly compromises the dynamic range and accuracy of quantification. Furthermore, the specific placement of deuterium atoms at the 2,6,6-carbon positions is a deliberate mechanistic choice. Unlike exchangeable protons on amine or carboxyl groups, carbon-bound deuteriums do not undergo hydrogen/deuterium (H/D) exchange in aqueous physiological buffers, ensuring the tracer remains stable throughout complex sample preparation workflows.

Core Analytical Specifications

To guarantee reliable performance in high-resolution mass spectrometry, L-Lysine-d3 hydrochloride must meet stringent multi-dimensional purity criteria. The following table summarizes the quantitative specifications required for research-grade materials.

| Parameter | Specification Limit | Analytical Methodology | Causality & Rationale |

| Chemical Purity | ≥98% | HPLC-UV / ELSD | Ensures accurate gravimetric preparation of stock solutions; prevents matrix suppression from synthetic impurities. |

| Isotopic Purity | ≥99% (d1-d3 forms) | LC-MS/MS | Prevents signal interference in the unlabeled (d0) MRM channels, ensuring accurate endogenous quantification. |

| Enantiomeric Purity | >99% L-isomer | Chiral Chromatography | Mammalian aminoacyl-tRNA synthetases are stereospecific; D-lysine will not be incorporated into nascent proteins. |

| Formulation | Solid (Hydrochloride salt) | Visual / Gravimetric | The HCl salt enhances aqueous solubility (up to 10 mg/mL in PBS), preventing precipitation during biological dosing[1]. |

Self-Validating Protocol: LC-MS/MS Determination of Isotopic Purity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective lysine quantification[2]. Because lysine is highly polar, traditional reversed-phase (C18) columns fail to retain it without derivatization. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.

To ensure the protocol is a self-validating system , it incorporates System Suitability Tests (SST) and blank injections to definitively rule out column carryover and detector saturation, which could artificially skew isotopic ratios.

Step-by-Step Methodology

Step 1: System Suitability and Blank Validation

-

Inject a blank solution (80% Acetonitrile / 20% Water) to establish a baseline and confirm zero carryover from previous runs.

-

Inject a 50 ng/mL standard of unlabeled L-Lysine (d0) to verify peak symmetry, retention time stability, and ensure the mass spectrometer is properly calibrated.

Step 2: Sample Preparation

-

Dissolve 1.0 mg of L-Lysine-d3 hydrochloride in 1.0 mL of 0.1% formic acid in MS-grade water (1 mg/mL stock).

-

Dilute the stock to a working concentration of 100 ng/mL using 80% Acetonitrile / 20% Water (v/v) to match the initial HILIC mobile phase conditions, preventing solvent-induced peak broadening.

Step 3: HILIC Chromatographic Separation

-

Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0, adjusted with formic acid).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 85% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 85% B to re-equilibrate.

Step 4: ESI+ Tandem Mass Spectrometry (MRM)

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

d3-Lysine: m/z 150.1 → 87.1

-

d2-Lysine: m/z 149.1 → 86.1

-

d1-Lysine: m/z 148.1 → 85.1

-

d0-Lysine: m/z 147.1 → 84.1

-

Step 5: Data Deconvolution

-

Calculate the isotopic purity by dividing the integrated peak area of the d3 transition by the sum of all isotopologue areas (d0 + d1 + d2 + d3). Apply mathematical corrections for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to isolate the true deuterium enrichment.

Workflow for LC-MS/MS isotopic purity validation of L-Lysine-d3.

Metabolic Tracing & SILAC Applications

Beyond its use as a static internal standard, L-Lysine-d3 is heavily utilized in dynamic metabolic flux analysis. In mammals, lysine oxidation is essential for regulating free amino acid levels and nitrogen balance[3]. The primary route for irreversible lysine degradation in higher eukaryotes is the saccharopine pathway, which occurs in liver mitochondria[1],[3].

When L-Lysine-d3 is introduced into an in vivo model or cell culture, it is enzymatically condensed with α-ketoglutarate to form saccharopine-d3. This intermediate is subsequently oxidized to L-aminoadipic acid-d3, which can be simultaneously detected via multiplexed LC-MS/MS assays to map the kinetic flux of lysine catabolism[3]. The stability of the 2,6,6-d3 label ensures that the mass shift is preserved through these initial enzymatic transformations.

Saccharopine pathway mapping the catabolism of L-Lysine-d3.

Causality in Experimental Troubleshooting

When developing assays utilizing L-Lysine-d3, researchers often encounter specific analytical challenges. Understanding the causality behind these issues is critical for robust experimental design:

-

Loss of Isotopic Label (Apparent): If researchers observe an unexpected increase in the d2 or d1 signals during sample preparation, it is rarely due to the degradation of the carbon-bound deuterium. Instead, it is usually caused by mass spectrometer detector saturation (which skews the isotopic envelope) or the co-elution of an isobaric interference. Solution: Dilute the sample to ensure the detector operates within its linear dynamic range, or optimize the HILIC gradient to resolve interferences.

-

Poor Chromatographic Peak Shape: Lysine contains two basic amino groups. If the mobile phase pH is not strictly controlled (e.g., using ammonium formate buffer at pH 3.0), the molecule can exist in mixed ionization states, leading to peak splitting or severe tailing on HILIC columns. Solution: Ensure adequate buffer capacity (≥10 mM) in the aqueous mobile phase.

References

Sources

A High-Fidelity Guide to L-Lysine-d3 Hydrochloride: Isotopic Labeling, Mass Spectrometry, and Metabolic Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the fields of quantitative proteomics, metabolomics, and pharmacokinetic profiling, the accuracy of mass spectrometry (MS) relies heavily on the mitigation of matrix effects and ion suppression. L-Lysine-d3 hydrochloride (CAS: 2330878-43-6) serves as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. By incorporating three deuterium atoms into the carbon backbone of the essential amino acid L-lysine, this compound provides a +3 Da mass shift. This shift is critical for isolating the MS/MS precursor window from endogenous unlabeled lysine, enabling absolute quantification and high-resolution metabolic tracing[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will explore the mechanistic causality behind its deuteration pattern, detail self-validating LC-MS/MS protocols, and map its utility in tracing the saccharopine and carnitine biosynthesis pathways.

Physicochemical Properties & Molecular Identification

To ensure rigorous analytical validation, researchers must cross-reference the compound's structural identifiers. The hydrochloride salt formulation is specifically utilized to enhance aqueous solubility and stability during long-term storage (-20°C).

Table 1: Core Identifiers and Chemical Properties of L-Lysine-d3 Hydrochloride

| Property | Value |

| Chemical Name | L-lysine-2,6,6-d3, monohydrochloride |

| CAS Registry Number | 2330878-43-6[2] |

| PubChem CID | 88683739[2] |

| Molecular Formula | C₆H₁₁D₃N₂O₂ • HCl |

| Formula Weight | 185.67 g/mol [2] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3); ≤1% d0 |

| SMILES | N([2H])N)([2H])C(O)=O.Cl[3] |

Mechanistic Causality: The 2,6,6-d3 Deuteration Strategy

When designing a stable isotope-labeled standard, the placement of the heavy isotopes dictates the compound's reliability in biological matrices.

-

Prevention of Hydrogen-Deuterium Exchange (HDX): The deuterium atoms in L-Lysine-d3 are covalently bonded to the alpha (C2) and epsilon (C6) carbons. Unlike deuterium placed on exchangeable heteroatoms (such as amines or hydroxyls), carbon-bound deuterium does not undergo HDX when exposed to aqueous extraction solvents or acidic mobile phases. This guarantees that the +3 Da mass shift remains locked during sample preparation.

-

Kinetic Isotope Effect (KIE) and Co-elution: Because the deuteration is limited to three atoms, the physicochemical properties (pKa, polarity, and hydrophobicity) remain virtually identical to endogenous L-lysine. During Liquid Chromatography (LC), L-Lysine-d3 strictly co-elutes with unlabeled L-lysine. This co-elution is a self-validating mechanism: both the analyte and the internal standard experience the exact same matrix suppression at the moment of ionization, allowing the peak area ratio to perfectly correct for ionization variability.

Core Application 1: Quantitative LC-MS/MS Workflows

L-Lysine-d3 hydrochloride is primarily deployed in Multiple Reaction Monitoring (MRM) workflows for targeted amino acid quantification[4].

Mechanistic MRM Transitions

During Collision-Induced Dissociation (CID), protonated L-lysine ( [M+H]+ m/z 147.1) typically loses ammonia (-17 Da) and formic acid/CO+H₂O (-46 Da) to yield a dominant product ion at m/z 84.1[5]. Because the deuterium atoms in L-Lysine-d3 are located on the carbon backbone, they are retained during this fragmentation. Consequently, the precursor shifts to m/z 150.1, and the product ion shifts to m/z 87.1.

Table 2: Optimized MRM Transitions for Lysine Quantification

| Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| L-Lysine (Light) | 147.1 | 84.1 | 130.1 |

| L-Lysine-d3 (Heavy) | 150.1 | 87.1 | 133.1 |

Step-by-Step Protocol: Plasma Lysine Quantification

-

SIL-IS Working Solution Preparation: Reconstitute L-Lysine-d3 HCl in 0.1% Formic Acid in LC-MS grade water to a stock concentration of 1 mg/mL. Dilute to a working concentration of 50 µM in 50:50 Methanol:Water.

-

Causality: Acidified water ensures complete dissolution of the hydrochloride salt and protonation of the amino groups, preventing adsorption to glass vials.

-

-

Matrix Quenching & Spiking: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution. Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Causality: Cold organic solvent instantly denatures matrix proteins and quenches endogenous enzymatic activity (e.g., lysine degradation enzymes), preventing ex vivo metabolic shifts.

-

-

Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: High-speed centrifugation pellets the precipitated proteins. Transferring the clear supernatant prevents LC column clogging and reduces phospholipid-induced ion suppression.

-

-

LC-MS/MS Acquisition: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Causality: Lysine is highly polar. HILIC provides superior retention and peak shape for polar analytes compared to standard reversed-phase C18 columns, eliminating the need for complex pre-column derivatization.

-

Fig 1. LC-MS/MS workflow utilizing L-Lysine-d3 as a stable isotope-labeled internal standard.

Core Application 2: Metabolic Tracing & Fluxomics

Beyond static quantification, L-Lysine-d3 is a powerful tracer for dynamic metabolic flux analysis and SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)[1].

L-Lysine is an essential amino acid that cannot be synthesized de novo by mammals. In liver mitochondria, it is primarily catabolized via the saccharopine pathway . The bifunctional enzyme aminoadipate semialdehyde synthase (which contains lysine-ketoglutarate reductase [LKR] and saccharopine dehydrogenase [SDH] activity) condenses L-lysine with alpha-ketoglutarate to form saccharopine, eventually degrading it to Acetyl-CoA. Furthermore, L-Lysine serves as the obligate structural backbone for the biosynthesis of L-carnitine , a conditionally essential nutrient required for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

By feeding cells or animal models with L-Lysine-d3, researchers can track the +3 Da mass shift through these downstream metabolites, calculating the exact flux rates of mitochondrial energy production and viral-induced metabolic hijacking (e.g., in feline herpesvirus research).

Fig 2. Metabolic tracing of L-Lysine-d3 through saccharopine and carnitine biosynthesis pathways.

References

-

National Center for Biotechnology Information (PubChem). "L-Lysine-d3 (hydrochloride) | C6H15ClN2O2 | CID 88683739". PubChem Database. URL:[Link]

-

bioRxiv. "A Novel Efficient L-Lysine Exporter Identified by Functional Metagenomics" (Reference for MS/MS MRM Transitions). Cold Spring Harbor Laboratory. URL:[Link]

-

SCIEX. "Rapid LC-MS/MS Analysis of Free Amino Acids". SCIEX Technical Notes. URL:[Link]

Sources

An In-Depth Technical Guide to Mass Shift Calculation for L-Lysine-d3 Labeled Peptides

This guide provides a comprehensive overview of the principles and practices for calculating the mass shift of peptides labeled with L-Lysine-d3, a crucial aspect of quantitative proteomics. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying mass spectrometry principles, experimental workflows, and data interpretation with a focus on scientific integrity and practical application.

The Foundational Role of Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics is essential for understanding the dynamic changes in protein expression, modification, and interaction that govern cellular processes. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a robust and accurate method for the relative quantification of proteins.[1][2][3] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in a "light" medium containing the natural, unlabeled amino acids.[1][2][4]

When the two cell populations are mixed, the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).[5] The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition, appearing as doublets or triplets in the mass spectrum. The ratio of the signal intensities of these heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.[1]

L-lysine is a frequently chosen amino acid for SILAC experiments for a critical reason: trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminal side of lysine and arginine residues.[2][4] This ensures that nearly every tryptic peptide (with the exception of the C-terminal peptide) will contain at least one labeled amino acid, making it quantifiable.

L-Lysine-d3: A Closer Look at the Isotopic Label

L-Lysine-d3 is a deuterated form of the essential amino acid L-lysine, where three deuterium atoms (²H or D) replace three protium atoms (¹H).[6][7][8] This seemingly minor alteration is the cornerstone of its utility in quantitative proteomics. The key is the precise and predictable mass difference between the light (unlabeled) and heavy (d3-labeled) lysine.

Calculating the Theoretical Mass Shift

The mass shift introduced by L-Lysine-d3 is a direct result of the mass difference between deuterium and protium. To calculate this shift with high precision, we must use the monoisotopic masses of the isotopes:

-

Monoisotopic Mass of Protium (¹H): 1.007825 Da

-

Monoisotopic Mass of Deuterium (²H): 2.014102 Da

The mass difference for a single deuterium substitution is: 2.014102 Da - 1.007825 Da = 1.006277 Da

Since L-Lysine-d3 contains three deuterium atoms, the total theoretical mass shift is: 3 x 1.006277 Da = 3.018831 Da

This calculated mass shift is the value researchers use to instruct mass spectrometry software to identify and pair the light and heavy peptide signals.

Quantitative Data Summary

For clarity and quick reference, the key mass values are summarized in the table below.

| Compound/Isotope | Chemical Formula | Monoisotopic Mass (Da) |

| Protium (¹H) | ¹H | 1.007825 |

| Deuterium (²H) | ²H | 2.014102 |

| L-Lysine (light) | C₆H₁₄N₂O₂ | 146.105528 |

| L-Lysine-d3 (heavy) | C₆H₁₁D₃N₂O₂ | 149.124359 |

| Mass Shift | 3.018831 |

It is important to note that while other isotopically labeled versions of lysine exist, such as those containing ¹³C and ¹⁵N, L-Lysine-d3 provides a distinct mass shift that can be advantageous in certain experimental designs.[9][10]

Experimental Workflow: A Practical Guide to SILAC with L-Lysine-d3

A successful SILAC experiment hinges on a well-designed and meticulously executed protocol. The following outlines a typical workflow, emphasizing the critical steps and the rationale behind them.

Phase 1: Adaptation and Label Incorporation

-

Cell Culture Preparation : Begin with two populations of the same cell line. These cells must be auxotrophic for lysine, meaning they cannot synthesize it themselves and must obtain it from the culture medium.[11]

-

Media Formulation : Prepare two types of specialized cell culture media that are deficient in lysine.[3]

-

Light Medium : Supplement with natural L-lysine.

-

Heavy Medium : Supplement with L-Lysine-d3.

-

-

Metabolic Labeling : Culture the two cell populations in their respective light and heavy media for a sufficient number of cell divisions (typically at least 5-6 doublings).[2] The goal is to achieve near-complete (>95%) incorporation of the labeled amino acid into the proteome of the "heavy" cell population.[5]

-

Verification of Label Incorporation : Before proceeding with the main experiment, it is crucial to verify the efficiency of label incorporation. This is done by analyzing a small sample of the heavy-labeled cells by mass spectrometry to confirm that the vast majority of lysine-containing peptides exhibit the expected mass shift.

Phase 2: Experimental Treatment and Sample Processing

-

Experimental Intervention : Once complete labeling is confirmed, introduce the experimental variable. For example, one cell population (e.g., the light-labeled cells) can serve as the control, while the other (heavy-labeled) is subjected to a specific treatment (e.g., drug exposure).

-

Cell Lysis and Protein Extraction : After the treatment period, harvest both cell populations and lyse them to release the proteins.

-

Protein Quantification and Mixing : Accurately determine the protein concentration of each lysate. It is critical to mix equal amounts of protein from the light and heavy populations.[2] This step is a key advantage of SILAC, as it minimizes experimental variability from downstream sample processing.[12]

-

Protein Digestion : The combined protein mixture is then subjected to enzymatic digestion, most commonly with trypsin, to generate peptides suitable for mass spectrometry analysis.[5][10]

Phase 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13] The mass spectrometer will detect pairs of peptides with the specific mass difference corresponding to the L-Lysine-d3 label.

-

Data Analysis : Specialized software is used to identify the peptides and quantify the relative abundance of the light and heavy forms based on their signal intensities. This provides a quantitative measure of the change in protein expression between the control and treated states.

The following diagram illustrates the comprehensive SILAC workflow:

Caption: A comprehensive workflow for a SILAC experiment using L-Lysine-d3.

Trustworthiness and Self-Validation in SILAC

The SILAC methodology has inherent self-validating features that contribute to its trustworthiness and reproducibility:

-

Internal Standardization : Since the light and heavy samples are mixed early in the workflow, they are subjected to identical processing conditions (e.g., digestion, chromatography).[12] This minimizes sample handling errors and technical variability.

-

Co-elution : Chemically identical light and heavy peptide pairs co-elute during liquid chromatography, ensuring that they are analyzed by the mass spectrometer under the same conditions.

-

Predictable Mass Shift : The consistent and known mass shift of L-Lysine-d3 allows for confident identification of labeled peptide pairs by the analysis software.

Conclusion

The use of L-Lysine-d3 in stable isotope labeling provides a powerful and precise tool for quantitative proteomics. A thorough understanding of the mass shift calculation, coupled with a well-executed experimental protocol, enables researchers to accurately measure dynamic changes in protein expression. The inherent self-validating nature of the SILAC workflow ensures a high degree of confidence in the resulting quantitative data, making it an indispensable technique for basic research and drug development.

References

-

Atlas Antibodies. (2022, November 11). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. [Link]

-

PubMed. (n.d.). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. [Link]

-

PubMed. (n.d.). Quantitative proteomics by stable isotope labeling and mass spectrometry. [Link]

-

Nature. (n.d.). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. [Link]

-

UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. [Link]

-

Nature. (n.d.). Characterization of a SILAC method for proteomic analysis of primary rat microglia. [Link]

-

G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. [Link]

-

Silantes. (n.d.). SILAC Reagents for Quantitative Proteomics in Cell Culture Archives. [Link]

Sources

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. chempep.com [chempep.com]

- 3. SILAC Reagents for Quantitative Proteomics in Cell Culture Archives | Silantes [silantes.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 6. L-Lysine-d3 (hydrochloride) | CAS 2330878-43-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotechniques.com [biotechniques.com]

Metabolic Pathways of L-Lysine-d3 in Mammalian Cells: A Technical Guide to Isotope Tracing and Flux Analysis

Executive Summary

As application scientists and researchers in metabolic engineering, we rely on stable isotope tracing to map complex biochemical networks. L-Lysine-d3 (specifically L-Lysine-2,6,6-d3) is a highly specialized deuterated tracer used to interrogate mammalian amino acid metabolism. Unlike uniformly labeled 13C -tracers, the strategic placement of deuterium at the α (C2) and ϵ (C6) carbons of L-Lysine-d3 allows us to track structural logic—specifically, the bifurcation of lysine into its primary catabolic route (the saccharopine pathway) and its anabolic conversion into L-carnitine[1][2].

This whitepaper provides an in-depth mechanistic breakdown of L-Lysine-d3 metabolism, expected mass shifts, and a self-validating LC-MS/MS protocol for accurate flux analysis.

The Saccharopine Catabolic Pathway: Tracing Deuterium Loss

In mammalian liver mitochondria, L-lysine is primarily catabolized via the saccharopine pathway to ultimately produce acetyl-CoA[1]. When utilizing L-Lysine-2,6,6-d3, the tracer acts as a highly specific probe for the upper segment of this pathway due to the sequential loss of deuterium atoms during oxidation steps[3].

Mechanistic Causality of Isotope Loss:

-

Condensation: Lysine- α -ketoglutarate reductase (LKR) condenses L-Lysine-2,6,6-d3 with α -ketoglutarate. The resulting Saccharopine retains all three deuteriums (d3)[3].

-

First Oxidation: Saccharopine dehydrogenase (SDH) cleaves saccharopine into glutamate and α -aminoadipate semialdehyde (AAS). The ϵ -carbon (C6) of lysine is oxidized from an amine to an aldehyde ( −CH2−NH2→−CH=O ). This oxidation strips one deuterium from C6, resulting in AAS-d2 .

-

Second Oxidation: AAS dehydrogenase oxidizes the aldehyde to a carboxylic acid to form α -aminoadipate (AAA). The remaining deuterium on C6 is lost, leaving only the α -carbon deuterium. Thus, we observe AAA-d1 .

-

Transamination: AAA aminotransferase converts the α -amine to a ketone, forming α -ketoadipate. The final deuterium at C2 is lost, yielding an unlabeled (d0 ) product.

Expert Insight: L-Lysine-2,6,6-d3 is "metabolically blind" past AAA. To trace lysine flux directly into the TCA cycle, a 13C6 -Lysine tracer must be used. However, L-Lysine-d3 is the superior choice for diagnosing LKR/SDH enzymatic bottlenecks without downstream TCA cycle interference.

Saccharopine pathway tracking L-Lysine-2,6,6-d3. Note the sequential loss of deuterium atoms.

L-Carnitine Biosynthesis: Isotope Retention in the Carbon Backbone

L-Carnitine is a critical zwitterionic compound required for the transport of long-chain fatty acids across the inner mitochondrial membrane for β -oxidation[4]. Approximately 25% of human carnitine is synthesized endogenously, utilizing lysine as the carbon backbone and methionine as the methyl donor[2].

Mechanistic Causality of Isotope Retention:

-

Protein Methylation & Proteolysis: L-Lysine-d3 is incorporated into proteins and methylated at the ϵ -amine by S-adenosylmethionine (SAM) to form N ϵ -trimethyllysine (TML). Lysosomal degradation releases free TML-d3 [5].

-

Hydroxylation & Cleavage: TML dioxygenase (TMLD) hydroxylates TML to HTML-d3. Next, HTML aldolase cleaves the molecule between C2 and C3[6].

-

The C1-C2 fragment becomes Glycine-d1 (retaining the C2 deuterium).

-

The C3-C6 fragment becomes 4-trimethylaminobutyraldehyde (TMABA-d2 ), retaining the two deuteriums at C6[5].

-

-

Final Oxidation: TMABA-d2 is oxidized to γ -butyrobetaine-d2, which is finally hydroxylated by γ -butyrobetaine dioxygenase (BBOX) to yield L-Carnitine-d2 [6][7].

Expert Insight: The mass shift from a +3 precursor (Lysine-d3) to a +2 product (Carnitine-d2) provides a definitive stoichiometric signature. This allows researchers to distinguish de novo synthesized carnitine from exogenous (unlabeled) carnitine uptake.

L-Carnitine biosynthesis from L-Lysine-d3. The carbon backbone retains two deuterium atoms.

Quantitative Data Interpretation

When performing High-Resolution Mass Spectrometry (HRMS), identifying the precise isotopologue mass shifts is critical. Below is the reference table for L-Lysine-2,6,6-d3 metabolites in positive electrospray ionization (ESI+) mode.

| Metabolite | Unlabeled Formula | Unlabeled Exact Mass [M+H]+ | L-Lys-2,6,6-d3 Derived Isotopologue | Labeled Exact Mass [M+H]+ | Mass Shift ( Δm/z ) |

| L-Lysine | C6H14N2O2 | 147.1128 | d3-Isotopologue | 150.1316 | +3.0188 |

| Saccharopine | C11H20N2O6 | 277.1394 | d3-Isotopologue | 280.1582 | +3.0188 |

| AAS | C6H11NO3 | 146.0812 | d2-Isotopologue | 148.0937 | +2.0125 |

| AAA | C6H11NO4 | 162.0761 | d1-Isotopologue | 163.0824 | +1.0063 |

| L-Carnitine | C7H15NO3 | 162.1125 | d2-Isotopologue | 164.1250 | +2.0125 |

Experimental Protocol: Tracing L-Lysine-d3 via LC-MS/MS

To ensure reproducibility and trustworthiness, the following protocol acts as a self-validating system. It includes internal standards to normalize extraction efficiency and utilizes HILIC chromatography to prevent the loss of highly polar intermediates.

Step 1: Isotope Labeling in Cell Culture

-

Seed mammalian cells (e.g., HepG2) in standard DMEM and grow to 70% confluence.

-

Wash cells 3x with warm PBS to deplete residual unlabeled intracellular amino acids.

-

Switch to SILAC-grade Lysine-free DMEM supplemented with 0.8 mM L-Lysine-2,6,6-d3.

-

Incubate for 24–48 hours. (Causality: While 24 hours equilibrates the free amino acid pool, 48+ hours is strictly required to allow protein turnover, which is the prerequisite for releasing TML for carnitine biosynthesis).

Step 2: Metabolic Quenching and Extraction

-

Aspirate media and rapidly wash cells with ice-cold PBS.

-

Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (80% Methanol / 20% Water) containing 1 µM L-Carnitine-d9 as an internal standard.

-

(Causality: Rapid cooling and high organic solvent concentration instantly denature metabolic enzymes, preventing the artifactual degradation of highly reactive intermediates like AAS, while simultaneously precipitating proteins).

-

Scrape cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Step 3: HILIC-LC-MS/MS Analysis

-

Inject 5 µL of the extract onto a ZIC-pHILIC column (polymeric zwitterionic stationary phase).

-

(Causality: Lysine, saccharopine, and carnitine are highly polar zwitterions. Standard Reversed-Phase C18 columns result in poor retention—eluting these targets in the void volume alongside salt contaminants, causing severe ion suppression. HILIC provides orthogonal retention based on polarity, ensuring sharp peak shapes).

-

Run a mobile phase gradient from 80% Acetonitrile (with 20 mM ammonium carbonate, pH 9.0) down to 20% Acetonitrile over 15 minutes.

-

Detect via HRMS (e.g., Orbitrap) in ESI+ mode, extracting the exact masses listed in the data table above with a mass tolerance of ≤ 5 ppm.

End-to-end LC-MS/MS workflow for tracing L-Lysine-d3 metabolic flux in mammalian cells.

References

-

Leandro, J., & Houten, S. M. (2019). Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin. Journal of Cell Biology, 218(2), 391-392. URL: [Link]

-

Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(Pt 3), 417-429. URL: [Link]

-

Rebouche, C. J. (1991). Ascorbic acid and carnitine biosynthesis. The American Journal of Clinical Nutrition, 54(6), 1147S-1152S. URL: [Link]

-

Console, L., Scalise, M., & Indiveri, C. (2020). Carnitine traffic in cells. Frontiers in Cell and Developmental Biology, 8, 582366. URL: [Link]

-

Fang, Z., et al. (2023). KARS mediates intra-translational deposition of N6-acetyl-L-lysine in nascent proteins to contribute the acetylome in cells. bioRxiv. URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. journals.physiology.org [journals.physiology.org]

- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 7. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

pKa Values of L-Lysine-d3 Hydrochloride: A Technical Guide on Isotope Effects, Measurement, and Applications

Executive Summary

L-Lysine-d3 hydrochloride is a stable isotope-labeled derivative of the essential amino acid L-lysine. Widely utilized as an internal standard in quantitative LC-MS/MS and GC-MS workflows, its precise physicochemical properties are critical for accurate chromatographic retention modeling and ionization efficiency[1]. While the macroscopic pKa values of standard L-lysine are well-documented, the introduction of deuterium atoms induces secondary isotope effects that subtly alter these dissociation constants. This whitepaper provides an in-depth analysis of the structural causality behind these shifts, presents theoretical and extrapolated quantitative data, and outlines a self-validating experimental protocol for their precise determination.

Molecular Architecture and Isotopic Substitution

The most common commercially available isotopologue is (CAS Number: 2330878-43-6)[1]. Supplied as a hydrochloride salt, the molecule exists predominantly with a net +1 charge at physiological pH[2].

L-Lysine possesses three ionizable groups:

-

α -Carboxyl group (-COOH): Highly acidic due to the electron-withdrawing nature of the adjacent protonated α -amino group.

-

α -Amino group (-NH 3+ ): Moderately basic.

-

ϵ -Amino group (-NH 3+ ): Highly basic, located at the terminus of the aliphatic side chain.

In the 2,6,6-d3 variant, one protium is replaced by deuterium at the α -carbon (C2), and two protiums are replaced at the ϵ -carbon (C6).

Theoretical Framework: Secondary Isotope Effects on pKa

The substitution of hydrogen with deuterium does not alter the electronic structure of the molecule directly, but it fundamentally changes the vibrational dynamics. This leads to a Secondary Isotope Effect (SIE) on the acid-base equilibrium[3].

Causality of the pKa Shift:

-

Zero-Point Energy (ZPE): The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to a C-H bond[4].

-

Inductive Effect (+I): Because the C-D bond has a smaller vibrational amplitude and is slightly shorter, the electron density is held closer to the carbon atom. Consequently, deuterium acts as a slightly stronger electron-donating group (inductive +I effect) than protium[3].

-

Thermodynamic Stabilization: This increased electron donation destabilizes the deprotonated state of the adjacent carboxylic acid (making it a weaker acid) and stabilizes the protonated state of the adjacent amines (making them weaker acids)[3].

As a result, the pKa values of ionizable groups adjacent to deuterium substitutions typically experience an anodic shift (increase) of approximately +0.015 to +0.02 pH units per deuterium atom.

Quantitative Data: Baseline and Shifted pKa Values

Based on the [5] and the theoretical framework of secondary isotope effects, the predicted macroscopic pKa values for L-lysine-2,6,6-d3 hydrochloride in aqueous solution (H 2 O) at 25°C are summarized below.

| Ionizable Group | Location | Standard L-Lysine pKa | Deuterium Proximity | Predicted L-Lysine-d3 pKa | Shift ( Δ pKa) |

| α -Carboxyl | C1 | 2.18 | α -d1 (C2) | ~ 2.20 | +0.02 |

| α -Amino | C2 | 8.95 | α -d1 (C2) | ~ 8.97 | +0.02 |

| ϵ -Amino | C6 | 10.53 | ϵ -d2 (C6) | ~ 10.57 | +0.04 |

Note: If the titration is performed in heavy water (D 2 O), the Solvent Isotope Effect (SIE) will dominate, typically increasing all pKa values by an additional ~0.5 to 0.6 units[4].

Experimental Protocol: High-Precision NMR Titration

To empirically validate these subtle isotopic shifts, standard potentiometric titration lacks the necessary site-specific resolution. Instead, a High-Precision NMR Titration workflow is required. This protocol is designed as a self-validating system: by tracking multiple distinct nuclei simultaneously, the calculated macroscopic pKa values must independently converge, ensuring absolute trustworthiness.

Step-by-Step Methodology

-

Sample Preparation: Dissolve high-purity[2] in degassed, ultra-pure H 2 O to a final concentration of 10 mM. Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

-

Automated pH Titration: Using an automated titrator equipped with a micro-pH electrode, adjust the solution pH from 1.5 to 11.5 in 0.2 pH unit increments using standardized 0.1 M HCl and 0.1 M NaOH.

-

Data Acquisition: At each pH point, acquire 1D 1 H and 13 C NMR spectra at a constant temperature of 25.0 ± 0.1°C. The temperature must be strictly controlled, as pKa values are highly temperature-dependent.

-

Chemical Shift Tracking: Extract the chemical shifts ( δ ) of the C2, C3, C5, and C6 carbons. The C2 and C6 carbons will exhibit the most pronounced sigmoidal shifts corresponding to the deprotonation of their adjacent ionizable groups.

-

Non-Linear Regression: Fit the δ vs. pH curves to the modified Henderson-Hasselbalch equation:

δobs=1+10(pH−pKa)δHA+δA⋅10(pH−pKa) -

Self-Validation: Cross-reference the pKa values derived from the C2 curve with those derived from the C3 curve. A convergence within ±0.01 pH units validates the absence of systematic electrode drift or localized solvent anomalies.

Workflow Visualization

Workflow for high-precision pKa determination of L-Lysine-d3 using NMR titration.

Implications in Mass Spectrometry and Drug Development

In quantitative clinical mass spectrometry, L-lysine-d3 is the gold standard internal standard for quantifying endogenous L-lysine[1]. However, the subtle pKa shifts induced by deuterium substitution can lead to chromatographic isotope effects .

Because the ϵ -amino group of the d3-isotopologue has a slightly higher pKa (~10.57) than the unlabeled analyte (~10.53), the d3-molecule remains protonated slightly longer as the pH of the mobile phase approaches the pKa. In reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), this difference in ionization state can cause a slight retention time shift ( Δ RT) between the analyte and the internal standard. Drug development professionals must account for this phenomenon during method validation to prevent matrix effects from differentially suppressing the ionization of the analyte versus the standard, thereby ensuring absolute quantitative integrity.

References

-

ResearchGate. "The pKa and isoelectric point values of lysine, methionine, and tryptophan." ResearchGate. URL:[Link]

-

National Institute of Standards and Technology (NIST). "Deuterium isotope effect on the dissociation of weak acids in water and deuterium oxide." Journal of Research of the National Bureau of Standards. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds." PMC. URL:[Link]

Sources

Application Note: High-Efficiency Metabolic Labeling with L-Lysine-d3 Hydrochloride for Quantitative Proteomics

Executive Summary

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has fundamentally transformed mass spectrometry (MS)-based quantitative proteomics by allowing researchers to encode quantitative information directly into the living cellular proteome (). This application note details an optimized, self-validating protocol for utilizing L-Lysine-d3 hydrochloride —a deuterium-labeled essential amino acid yielding a precise +3 Da mass shift—in metabolic labeling workflows. Designed for drug development professionals and analytical scientists, this guide provides the mechanistic grounding required to achieve >98% isotopic incorporation, eliminate downstream technical variance, and ensure robust LC-MS/MS quantification.

Mechanistic Rationale & Pathway Dynamics

The Causality of Isotope Selection

L-Lysine is an essential amino acid; mammalian cells lack the enzymatic pathways to synthesize it de novo and must import it from their microenvironment. SILAC exploits this biological absolute. When cells are cultured in media depleted of natural L-Lysine (Light) and supplemented exclusively with L-Lysine-d3 hydrochloride (Heavy), the cellular machinery is forced to utilize the deuterated analog for all newly synthesized proteins ().

This incorporation is mediated by high-affinity amino acid transporters (e.g., SLC7A5/SLC3A2) and the precise action of Lysyl-tRNA synthetase (KARS). KARS catalyzes the attachment of L-Lysine-d3 to its cognate tRNA without discriminating against the deuterium isotopes, ensuring seamless integration during ribosomal translation ().

Caption: Cellular uptake and translational incorporation pathway of L-Lysine-d3.

Enzymatic Cleavage Strategy: Why Lys-C?

For MS analysis, proteins are digested into peptides. When using L-Lysine-d3 as the sole isotopic label, the choice of protease dictates the success of quantification. Endoproteinase Lys-C is strictly recommended over Trypsin for single-label experiments. Lys-C cleaves exclusively at the C-terminus of lysine residues. This biochemical specificity guarantees that every generated peptide (except the extreme C-terminus of the protein) contains exactly one lysine, resulting in a uniform, predictable +3 Da mass shift. If Trypsin were used, cleavage would also occur at Arginine, generating a subset of unlabeled, non-quantifiable peptides.

Experimental Workflow & Protocol

The workflow is designed as a self-validating system, divided into an adaptation phase (ensuring isotopic saturation) and an experimental phase (treatment, pooling, and analysis).

Caption: SILAC metabolic labeling workflow using L-Lysine-d3 for quantitative proteomics.

Step-by-Step Methodology

Phase 1: Preparation of SILAC Media

Self-Validating Principle: Standard serum contains abundant endogenous light amino acids that will outcompete the heavy isotopes, ruining quantification. The use of dialyzed serum is an absolute requirement.

-

Procure SILAC-compatible base media (e.g., DMEM or RPMI) completely deficient in L-Lysine and L-Arginine.

-

Supplement the media with 10% (v/v) Dialyzed Fetal Bovine Serum (dFBS) . A dialysis cutoff of 10 kDa ensures free amino acids are purged while macromolecular growth factors are retained.

-

Light Medium: Supplement with standard L-Lysine-HCl and L-Arginine-HCl to match the original base formulation (e.g., 146 mg/L Lysine and 84 mg/L Arginine for DMEM).

-

Heavy Medium: Supplement with L-Lysine-d3 hydrochloride () and standard L-Arginine-HCl at identical molar concentrations. Filter sterilize (0.22 µm) both media.

Phase 2: Cell Adaptation and Isotope Incorporation

-

Split the target cell line into two parallel populations. Seed one in the Light Medium and the other in the Heavy Medium.

-

Culture the cells for 5 to 6 cell doublings . This specific duration is mathematically required to dilute the pre-existing, unlabeled proteome to <2%, achieving the necessary >98% heavy isotope incorporation.

-

Validation Checkpoint: Prior to experimental treatment, harvest a 100 µg aliquot of the Heavy cells. Perform a rapid lysis, digestion, and MS run to calculate the actual Heavy/Light (H/L) ratio. Proceed to Phase 3 only if incorporation exceeds 98%.

Phase 3: Experimental Treatment & Sample Pooling

-

Apply the experimental condition (e.g., drug candidate, environmental stressor) to the Heavy cell population. Apply the vehicle control to the Light cell population.

-

Harvest both cell populations. Non-enzymatic dissociation (e.g., EDTA) is preferred over trypsinization to prevent contamination with exogenous unlabeled proteases.

-

Lyse cells in a harsh denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with broad-spectrum protease and phosphatase inhibitors.

-

Determine exact protein concentrations using a BCA or Bradford assay.

-

Critical Step: Mix the Light and Heavy protein lysates at a precise 1:1 ratio based on total protein mass (e.g., 100 µg Light + 100 µg Heavy). Mixing at the intact protein stage eliminates all downstream technical variance during digestion, desalting, and LC-MS/MS.

Phase 4: Digestion and LC-MS/MS

-

Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate free thiols with 20 mM Iodoacetamide (30 min, room temperature, in the dark).

-

Dilute the urea concentration to <2M using 50 mM Tris-HCl to prevent protease denaturation.

-

Add Endoproteinase Lys-C at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

-

Quench the reaction with 0.1% Formic Acid. Desalt the resulting peptides using C18 StageTips.

-

Analyze via high-resolution LC-MS/MS (e.g., Orbitrap). The MS1 spectra will display distinct peptide doublets separated by exactly 3 Da (adjusted for charge state).

Data Presentation & Quantitative Parameters

Accurate interpretation of MS data requires precise configuration of the search engine (e.g., MaxQuant, Proteome Discoverer). The tables below summarize the exact mass shifts and common troubleshooting vectors.

Table 1: Mass Spectrometry Parameters for L-Lysine-d3 Labeling

| Parameter | Light Isotope (L-Lysine-H0) | Heavy Isotope (L-Lysine-d3) | Delta Mass (Δm) |

| Chemical Formula | C6H14N2O2 | C6H11D3N2O2 | +3.0188 Da |

| Monoisotopic Mass | 146.1055 Da | 149.1244 Da | +3.0188 Da |

| Precursor m/z Shift (z=1) | Base m/z | Base m/z + 3.0188 | +3.0188 Th |

| Precursor m/z Shift (z=2) | Base m/z | Base m/z + 1.5094 | +1.5094 Th |

| Precursor m/z Shift (z=3) | Base m/z | Base m/z + 1.0063 | +1.0063 Th |

| Target Incorporation Rate | 100% | > 98% | N/A |

Table 2: Troubleshooting Common SILAC Anomalies

| Observation | Mechanistic Cause | Corrective Action |

| Incomplete Incorporation (<95%) | Insufficient cell doublings or residual light amino acids present in the serum. | Extend adaptation phase to >6 doublings; verify the use of high-quality 10 kDa dialyzed FBS. |

| Arginine-to-Proline Conversion | Cells metabolically convert excess Arginine to Proline, skewing quantification if heavy Arg is used. | Titrate Arginine concentration down to the absolute minimum required to sustain cell viability. |

| Unlabeled Peptides in Heavy Pool | Trypsin cleavage at Arginine generated peptides lacking a Lysine residue. | Switch to Lys-C digestion, or implement a dual-labeling strategy (Heavy Lys + Heavy Arg). |

References

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. Available at:[Link]

-

Fang, P., et al. (2023). KARS mediates intra-translational deposition of N6-acetyl-L-lysine in nascent proteins to contribute the acetylome in cells. bioRxiv. Available at:[Link]

Measuring Protein Dynamics: L-Lysine-d3 Incorporation Rates in HeLa Cells

Application Note & Protocol

Intended Audience: Researchers, scientists, and drug development professionals engaged in quantitative proteomics, cell biology, and drug discovery.

Abstract

This document provides a comprehensive guide to measuring protein turnover and synthesis rates in HeLa cell lines using a stable isotope labeling by amino acids in cell culture (SILAC) approach. Specifically, it details the incorporation of L-Lysine-d3, a deuterium-labeled stable isotope of L-Lysine. We will explore the theoretical underpinnings of metabolic labeling, provide a detailed, field-tested protocol for a pulse-chase experiment, and discuss downstream analysis considerations. This application note is designed to equip researchers with the knowledge to confidently implement this powerful technique for studying the dynamics of the cellular proteome.

Introduction: Unveiling the Dynamic Proteome with SILAC

The cellular proteome is not a static entity; it is in a constant state of flux, with proteins being synthesized and degraded continuously. The balance of these two processes, known as protein turnover, is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Understanding the rates of protein synthesis and degradation provides a deeper insight into cellular regulation than a simple snapshot of protein abundance.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for quantitative proteomics.[1] The core principle of SILAC is to metabolically incorporate non-radioactive, "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[1] This creates a proteome that is chemically identical to an unlabeled ("light") proteome but is distinguishable by mass spectrometry (MS).[2] By mixing "heavy" and "light" cell populations at an early stage, SILAC minimizes experimental variability, leading to highly accurate and reproducible quantification.[2]

This application note focuses on a "pulse-chase" or "dynamic" SILAC experiment using L-Lysine-d3 to measure the rate of protein incorporation in HeLa cells. In this experimental design, cells are first cultured in standard "light" medium and then "pulsed" by switching to a medium containing "heavy" L-Lysine-d3. Over time, newly synthesized proteins will incorporate the heavy amino acid. By harvesting cells at different time points during this pulse, we can track the ratio of heavy to light peptides for thousands of proteins simultaneously, thereby determining their individual synthesis rates.[3]

Why L-Lysine? L-Lysine is an essential amino acid for human cells and is a common choice for SILAC experiments, along with L-Arginine. The enzyme trypsin, the most commonly used protease in proteomics for digesting proteins into smaller peptides for MS analysis, cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that the vast majority of generated peptides will contain at least one labeled amino acid, making them quantifiable.[2]

The Causality Behind Experimental Design

A successful L-Lysine-d3 incorporation study hinges on careful planning and understanding the biological parameters of the chosen cell line. For this protocol, we use the HeLa cell line, a robust and well-characterized human cervical cancer cell line.

Key Parameters for HeLa Cells:

| Parameter | Value | Significance |

| Average Protein Turnover Rate | ~20 hours | This is the average time it takes for half of the proteins in a HeLa cell to be replaced. This value is crucial for designing the time points of the pulse experiment to capture the dynamics of both fast and slow turnover proteins.[4] |

| Cell Doubling Time in SILAC Medium | ~24.67 hours | The cell doubling time dictates the duration of the initial adaptation phase to ensure complete incorporation of the heavy label in a standard SILAC experiment. For a pulse-chase experiment, it informs the overall experimental timeline.[5] |

Based on these parameters, a pulse experiment with time points ranging from 30 minutes to 48 hours is recommended to effectively measure a wide range of protein incorporation rates.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the L-Lysine-d3 pulse-chase experiment in HeLa cells.

Caption: Workflow for L-Lysine-d3 Pulse-Chase SILAC.

Detailed Protocols

This section provides a step-by-step guide for performing the L-Lysine-d3 incorporation experiment.

Materials and Reagents

-

Cell Line: HeLa cells

-

SILAC Media:

-

DMEM for SILAC, deficient in L-Lysine and L-Arginine (e.g., Thermo Fisher Scientific, Cat# 89985)

-

Dialyzed Fetal Bovine Serum (dFBS) (e.g., Thermo Fisher Scientific, Cat# A3382001)

-

-

Stable Isotopes:

-

L-Lysine (Light) (e.g., Sigma-Aldrich, Cat# L5501)

-

L-Lysine-d3 (Heavy) (MedchemExpress, Cat# HY-N7013S) or other deuterated forms like 4,4,5,5-D4 L-lysine are also suitable.[3]

-

L-Arginine (Light) (e.g., Sigma-Aldrich, Cat# A5006)

-

-

Standard Cell Culture Reagents: PBS, Trypsin-EDTA, Penicillin-Streptomycin, GlutaMAX.

-

Lysis Buffer: RIPA buffer or a urea-based buffer suitable for proteomics.

-

Protease and Phosphatase Inhibitor Cocktails

-

Protein Digestion:

-

DTT (Dithiothreitol)

-

IAA (Iodoacetamide)

-

Trypsin, sequencing grade (e.g., Promega, Cat# V5111)

-

-

Peptide Cleanup: C18 solid-phase extraction (SPE) cartridges or tips.

Protocol: L-Lysine-d3 Pulse Labeling of HeLa Cells

Step 1: Preparation of SILAC Media

-

Prepare two types of DMEM media: "Light" and "Heavy".

-

To a 500 mL bottle of L-Lysine and L-Arginine deficient DMEM, add 50 mL of dFBS, 5 mL of GlutaMAX, and 5 mL of Penicillin-Streptomycin.

-

For "Light" Medium: Add "light" L-Lysine and "light" L-Arginine to final concentrations of ~100 mg/L and ~50 mg/L, respectively.[7]

-

For "Heavy" Medium: Add "heavy" L-Lysine-d3 and "light" L-Arginine to the same final concentrations. Note: We are only labeling with heavy lysine in this protocol.

-

Sterile-filter both media preparations using a 0.22 µm filter. Store at 4°C.

Step 2: Cell Culture and Pulse

-

Culture HeLa cells in "Light" medium under standard conditions (37°C, 5% CO2) until they reach approximately 70-80% confluency.

-

To initiate the "pulse," aspirate the "Light" medium, wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed "Heavy" L-Lysine-d3 medium to the cells. This is your Time 0 reference point.

-

Incubate the cells in the "Heavy" medium.

Step 3: Time-Course Harvesting

-

Harvest cells at predetermined time points. Based on the ~20-hour average protein turnover in HeLa cells, a suggested time course is: 0, 2, 4, 8, 12, 24, and 48 hours.[4]

-

To harvest, place the culture dish on ice, aspirate the medium, and wash twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay. Store lysates at -80°C.

Protocol: Sample Preparation for Mass Spectrometry

-

Protein Digestion: From each time point, take an equal amount of protein (e.g., 50-100 µg).

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Cleanup: Acidify the digest with formic acid. Desalt the peptides using a C18 SPE column according to the manufacturer's protocol.

-

Lyophilize the purified peptides and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Downstream Analysis and Considerations

Mass Spectrometry: Samples should be analyzed on a high-resolution Orbitrap-based mass spectrometer. The instrument will detect peptide pairs that are chemically identical but differ in mass due to the incorporation of L-Lysine-d3.

Data Analysis: Specialized software such as MaxQuant is required for SILAC data analysis. The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratio for each peptide. The incorporation rate for a protein can be calculated by tracking the increase in the H/L ratio over the time course.

Considerations for Deuterium Labels (L-Lysine-d3): Unlike the more common 13C and 15N isotopes, deuterium (2H) can sometimes cause a slight shift in the retention time during reverse-phase liquid chromatography. This is a known phenomenon and modern proteomics software can typically account for it. However, it is a point to be aware of during data analysis. Using D2O labeling is an alternative method that provides a universal isotope label.[8]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Incorporation Efficiency | Insufficient pulse duration for slow-turnover proteins. | Extend the time course of the experiment. |

| Cell stress or poor health affecting protein synthesis. | Ensure optimal cell culture conditions and check cell viability. | |

| High Variability Between Replicates | Inconsistent cell numbers at harvesting. | Ensure accurate cell counting and protein quantification before lysis. |

| Errors during sample processing. | Maintain consistency in all pipetting and processing steps. | |

| Arginine-to-Proline Conversion | Some cell lines can metabolically convert arginine to proline, which can complicate quantification if heavy arginine is used. | While not an issue for this lysine-only labeling protocol, if using heavy arginine, adding excess unlabeled proline to the medium can suppress this conversion. |

Conclusion

The L-Lysine-d3 pulse-chase SILAC method is a robust and precise technique for dissecting the dynamics of protein synthesis in HeLa cells. By providing a detailed, step-by-step protocol grounded in the well-established principles of metabolic labeling, this guide empowers researchers to move beyond static protein abundance measurements and explore the intricate temporal regulation of the proteome. The insights gained from such studies are invaluable for fundamental cell biology and for identifying novel therapeutic targets in drug development.

References

-

Bogenhagen, D. F., & Martin, D. W. (2020). Pulse-chase SILAC-based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes. Journal of Biological Chemistry, 295(9), 2544–2554. [Link]

-

Alamillo, J., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. [Link]

-

Bio-protocol. (n.d.). Cell Culture in SILAC media. Bio-protocol. [Link]

-

BioNumbers. (n.d.). Average turnover rate of protein in HeLa cell. BioNumbers Database. [Link]

-

BioNumbers. (n.d.). HeLa cell doubling time grown in SILAC medium. BioNumbers Database. [Link]

-

G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

-

Ge, Y., et al. (2016). High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer. Molecular & Cellular Proteomics. [Link]

-

Larance, M., et al. (2019). SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. Disease Models & Mechanisms. [Link]

-

UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. UT Southwestern Medical Center. [Link]

-

Zecha, J., et al. (2018). Protein and peptide turnover measurements using pulsed SILAC-TMT approach. PRIDE Archive, EMBL-EBI. [Link]

Sources

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. isotope.com [isotope.com]